6-Fluoro-2-naphthimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-naphthimidamide is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of a fluorine atom on the naphthalene ring, imparts distinct chemical and physical properties that make it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-naphthimidamide typically involves the introduction of a fluorine atom into the naphthalene ring followed by the formation of the imidamide group. One common method involves the reaction of 6-fluoro-2-naphthoic acid with appropriate reagents to form the desired imidamide. The reaction conditions often include the use of catalysts and specific solvents to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-2-naphthimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imidamide group to other functional groups.
Substitution: The fluorine atom on the naphthalene ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted naphthimidamides .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-naphthimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Industry: Utilized in the development of advanced materials with enhanced chemical stability and performance.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-naphthimidamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide biosynthesis. This inhibition leads to the depletion of nucleotide pools necessary for DNA and RNA synthesis, ultimately resulting in cancer cell death .
Vergleich Mit ähnlichen Verbindungen
- 6-Fluoro-2-naphthoic acid
- 6-Amidino-2-naphthol methanesulfonate
- Fluoroimidazoles
Comparison: 6-Fluoro-2-naphthimidamide stands out due to its unique combination of a fluorinated naphthalene ring and an imidamide group. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 6-Fluoro-2-naphthoic acid is primarily used as a precursor in synthesis, this compound’s imidamide group allows for more diverse chemical modifications and applications .
Eigenschaften
Molekularformel |
C11H9FN2 |
---|---|
Molekulargewicht |
188.20 g/mol |
IUPAC-Name |
6-fluoronaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H9FN2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H3,13,14) |
InChI-Schlüssel |
MROSPVSSZGLHQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.